molecular formula C9H13NO2 B3268897 4-(2-Amino-3-hydroxypropyl)phenol CAS No. 500-88-9

4-(2-Amino-3-hydroxypropyl)phenol

Cat. No. B3268897
CAS RN: 500-88-9
M. Wt: 167.2 g/mol
InChI Key: DBLDQZASZZMNSL-UHFFFAOYSA-N
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Description

“4-(2-Amino-3-hydroxypropyl)phenol” is a chemical compound with the IUPAC name 4-[(2R)-2-amino-3-hydroxypropyl]phenol . It has a molecular weight of 167.21 and its InChI code is 1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m1/s1 .


Molecular Structure Analysis

The molecular structure of “4-(2-Amino-3-hydroxypropyl)phenol” consists of a phenol group with an amino and a hydroxypropyl group attached . The InChI key for this compound is DBLDQZASZZMNSL-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Amino-3-hydroxypropyl)phenol” include a molecular weight of 167.21 and a storage temperature of 28 C . Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also readily soluble in water due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : Derivatives of 4-aminophenol, including compounds structurally related to 4-(2-Amino-3-hydroxypropyl)phenol, have been synthesized and characterized for their antimicrobial and antidiabetic activities. These compounds show broad-spectrum activities against various strains of bacteria and yeast, as well as significant inhibition of amylase and glucosidase, indicating potential antidiabetic properties. Their interaction with human DNA also suggests possible anticancer applications (Rafique et al., 2022).

  • Supramolecular Structures : Complexes of similar alcohol and phenol-containing ligands, akin to 4-(2-Amino-3-hydroxypropyl)phenol, have been synthesized and characterized. These complexes exhibit unique supramolecular structures that may be influenced by factors like ligand donor sets and central metal atoms. Such studies are crucial in understanding the potential applications of these complexes in materials science and coordination chemistry (Xie et al., 2005).

Biological Applications

  • Antioxidant and Antibacterial Properties : Schiff bases derived from 4-aminophenol and related compounds have shown potent antioxidant and lipoxygenase inhibitory activities. They also exhibit significant antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Aslam et al., 2016).

  • Degradation of Environmental Contaminants : Research has shown that certain bacteria can degrade environmental contaminants such as p-nitrophenol, using gene clusters that may be similar in function to those interacting with 4-(2-Amino-3-hydroxypropyl)phenol. This highlights the potential application of such compounds in bioremediation and environmental clean-up processes (Kitagawa et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, phenol, indicates that it is harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-amino-3-hydroxypropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDQZASZZMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-3-hydroxypropyl)phenol

CAS RN

500-88-9
Record name Tyrosinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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